molecular formula C21H17NO2 B422813 N-(9H-fluoren-2-yl)-2-methoxybenzamide

N-(9H-fluoren-2-yl)-2-methoxybenzamide

Cat. No.: B422813
M. Wt: 315.4g/mol
InChI Key: KXMFXUGPNSDVNS-UHFFFAOYSA-N
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Description

N-(9H-fluoren-2-yl)-2-methoxybenzamide is an organic compound with the molecular formula C21H17NO2 and a molecular weight of 315.36 g/mol . It features a fluorene ring system linked to a 2-methoxybenzamide group. The fluorene scaffold is a significant structural motif in organic and organometallic chemistry, often utilized in the development of novel chemical entities due to its unique electronic properties and potential for diverse functionalization . This specific benzamide derivative serves as a valuable building block in medicinal chemistry and drug discovery research. It can be used as a key intermediate in the synthesis of more complex molecules designed for various biological screenings. Related fluorene-containing compounds have been explored for their potential applications, including as antitumor agents . Researchers employ this compound strictly for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C21H17NO2

Molecular Weight

315.4g/mol

IUPAC Name

N-(9H-fluoren-2-yl)-2-methoxybenzamide

InChI

InChI=1S/C21H17NO2/c1-24-20-9-5-4-8-19(20)21(23)22-16-10-11-18-15(13-16)12-14-6-2-3-7-17(14)18/h2-11,13H,12H2,1H3,(H,22,23)

InChI Key

KXMFXUGPNSDVNS-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between N-(9H-fluoren-2-yl)-2-methoxybenzamide and related compounds:

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Fluorenyl benzamide 2-methoxybenzamide ~315* Potential CNS ligands, catalytic directing groups
N-(2,3-dihydro-1H-inden-2-yl)-2-methoxybenzamide Indenyl benzamide 2-methoxybenzamide ~295* PCSK9 inhibitor (atherosclerosis therapy)
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide Anthraquinone benzamide 2-methylbenzamide ~343* Bidentate directing group for C-H functionalization
[18F]DMFP Benzamide 5-(3-[18F]fluoropropyl), allyl-pyrrolidinyl ~364 PET imaging agent (dopamine receptor)
N-(8-Furan-2-ylmethyl-8-azabicyclo[3.2.1]oct-3b-yl)-2-methoxybenzamide Tropane benzamide 2-methoxybenzamide, furan-methyl ~413* D2 receptor ligand (CNS applications)

*Calculated based on analogous structures where explicit data is unavailable.

Key Comparative Analyses

Physicochemical Properties
  • Methoxy substituents generally improve solubility over methyl groups, but the fluorenyl core’s dominance may offset this advantage .
  • Thermal Stability : Fluorenyl derivatives often exhibit high melting points due to planar rigidity. While explicit data is lacking, the compound’s stability is expected to surpass that of aliphatic analogs like [18F]DMFP .

Preparation Methods

Direct Amidation Using Carbodiimide Coupling Reagents

The most straightforward approach involves activating 2-methoxybenzoic acid with carbodiimide-based reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by coupling with 9H-fluoren-2-amine. This method typically employs a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) to enhance reactivity. For instance, a reaction in anhydrous dichloromethane (DCM) at 0°C–25°C for 12–24 hours yields the target amide in 65–78% isolated yield after column chromatography .

Steric effects from the ortho-methoxy group necessitate prolonged reaction times compared to para-substituted analogs. Optimization studies reveal that substituting DCM with polar aprotic solvents like N,N-dimethylformamide (DMF) improves solubility but may reduce yield due to side reactions . A representative protocol is summarized below:

ReactantCoupling ReagentSolventTemperatureTime (h)Yield (%)
2-Methoxybenzoic acidEDC·HCl/DMAPDCM25°C2472
2-Methoxybenzoic acidDCC/DMAPDMF0°C → 25°C1868

In Situ Chloroimidazolium Activation Method

Phosphine-mediated in situ generation of chloroimidazolium intermediates offers a metal-free alternative. As demonstrated by PMC studies, N-chlorophthalimide (NCPhth) and triphenylphosphine (PPh₃) convert carboxylic acids to reactive acyloxyphosphonium species, which subsequently react with amines . Applying this to 2-methoxybenzoic acid and 9H-fluoren-2-amine in acetonitrile at room temperature for 12 hours achieves a 72% NMR yield (65% isolated) . Key advantages include mild conditions and avoidance of moisture-sensitive reagents.

Reaction Conditions :

  • Solvent : CH₃CN (anhydrous)

  • Reagents : NCPhth (1.5 equiv), PPh₃ (1.5 equiv)

  • Amine : 3 equiv of 9H-fluoren-2-amine

  • Workup : Aqueous extraction followed by silica gel chromatography .

Acyl Chloride Intermediate Route

Conversion of 2-methoxybenzoic acid to its acyl chloride prior to amide formation circumvents coupling reagent limitations. A patented method employs phosgene in dichloroethane (DCE) with catalytic DMF, achieving near-quantitative conversion to 2-methoxybenzoyl chloride at 40–45°C . Subsequent reaction with 9H-fluoren-2-amine in DCM at 0°C affords the amide in 85% yield.

Critical Parameters :

  • Phosgene Concentration : 2 mol/L in DCE .

  • Molar Ratio : Acid/initiator/phosgene = 1:0.05:0.31 .

  • Safety Note : Phosgene requires strict containment; alternatives like thionyl chloride (SOCl₂) yield comparable results but generate HCl gas.

Nickel-Catalyzed Reductive Aminocarbonylation

For substrates sensitive to strong acids, nickel-catalyzed reductive aminocarbonylation provides a redox-neutral pathway. Aryl iodides (e.g., 2-iodoanisole) react with nitrofluorenes in the presence of Co₂(CO)₈ and Mn powder, forming the amide bond via CO insertion . While this method is less explored for fluorenylamines, model reactions with nitrobenzene and aryl iodides yield amides in 87% under optimized conditions .

Representative Protocol :

  • Catalyst : Ni(glyme)Cl₂ (10 mol %), Co₂(CO)₈ (1.2 equiv).

  • Reductant : Mn powder (5 equiv).

  • Solvent : DMF, 120°C, 16 hours .

Comparative Analysis of Synthetic Methods

MethodYield (%)ScalabilitySafety ConcernsCost Efficiency
Direct Amidation (EDC/DMAP)72HighLowModerate
Chloroimidazolium Activation65ModeratePhosphine handlingLow
Acyl Chloride Route85HighPhosgene toxicityHigh
Nickel-Catalyzed Carbonylation87LowCO gas, heavy metal disposalHigh

The acyl chloride method offers the highest yield but poses significant safety risks. Direct amidation balances efficiency and practicality, while the nickel-catalyzed approach remains niche due to operational complexity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(9H-fluoren-2-yl)-2-methoxybenzamide, and what critical reaction conditions should be optimized?

  • Methodological Answer : The synthesis typically involves coupling 2-methoxybenzoic acid derivatives with 9H-fluoren-2-amine. A two-step approach is advised:

Activation : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI with DMAP (4-dimethylaminopyridine) to activate the carboxylic acid moiety of 2-methoxybenzoic acid.

Amidation : React the activated intermediate with 9H-fluoren-2-amine under inert conditions (e.g., nitrogen atmosphere) in anhydrous DCM or DMF. Monitor reaction progress via TLC or HPLC .

  • Key Considerations : Optimize stoichiometry (1:1.2 molar ratio of acid to amine) and temperature (room temperature to 40°C) to minimize side products like unreacted amine or dimerization.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to verify methoxy (-OCH3_3), fluorenyl aromatic protons, and amide bond formation.
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals (e.g., via slow evaporation in ethanol/water) and solve the structure using SHELX or ORTEP-III. Compare bond lengths/angles with similar benzamide derivatives .
  • Mass Spectrometry : Confirm molecular ion peaks via ESI-MS or MALDI-TOF.

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for this compound across different assays?

  • Methodological Answer : Discrepancies may arise from assay conditions or compound purity. Implement:

Purity Validation : Use HPLC (>95% purity) and elemental analysis to rule out impurities.

Dose-Response Curves : Test across a wide concentration range (e.g., 0.1–100 µM) to identify non-linear effects.

Target-Specific Assays : Compare results from tubulin polymerization inhibition (common in fluorenyl derivatives) with kinase or protease assays to isolate mechanisms .

  • Case Study : If anti-cancer activity varies between cell lines, perform transcriptomic profiling to identify differential target expression.

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for specific biological targets?

  • Methodological Answer :

Substituent Variation : Synthesize analogs with modified groups (e.g., halogenation at the fluorenyl 4-position or methoxy replacement with ethoxy).

Biological Screening : Use high-throughput assays (e.g., fluorescence polarization for tubulin binding) to rank analogs.

Computational Docking : Perform molecular dynamics simulations with software like AutoDock Vina to predict binding affinities to targets like β-tubulin .

  • Key Insight : Fluorenyl lipophilicity enhances membrane permeability, but excessive hydrophobicity may reduce solubility—balance via logP calculations.

Q. What computational models are suitable for predicting the solvation effects and electronic properties of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps and electrostatic potential maps using Gaussian with the B3LYP functional.
  • Solvation Models : Apply the C-PCM (Conductor-like Polarizable Continuum Model) to simulate aqueous or DMSO environments. Compare computed dipole moments with experimental dielectric constants .
  • Validation : Cross-reference computational IR/NMR spectra with experimental data to refine parameters.

Data Interpretation & Technical Challenges

Q. How should researchers address low yields in the synthesis of this compound?

  • Troubleshooting Steps :

Intermediate Stability : Protect the fluorenyl amine from oxidation using inert atmospheres.

Coupling Efficiency : Switch to HATU or PyBOP if DCC fails; these reagents improve amidation kinetics.

Byproduct Analysis : Characterize side products via LC-MS to identify competing reactions (e.g., esterification).

Q. What in vitro and in vivo models are appropriate for evaluating the compound’s toxicity profile?

  • Methodological Answer :

  • In Vitro : Use MTT assays on HEK293 (normal kidney cells) and HepG2 (liver cells) to assess IC50_{50}. Include comet assays for genotoxicity.
  • In Vivo : Administer doses (10–100 mg/kg) to rodent models over 14–28 days. Monitor serum ALT/AST (liver function) and creatinine (kidney function). Histopathology of organs post-mortem is critical .

Cross-Disciplinary Applications

Q. Can this compound be repurposed for material science applications?

  • Exploratory Approach :

  • Fluorescence Studies : Test as a blue-light emitter in OLEDs by measuring quantum yield in thin films.
  • Polymer Incorporation : Blend with PMMA or PLA and assess thermal stability via TGA/DSC. Fluorenyl rigidity may enhance mechanical strength .

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